4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 922924-79-6
VCID: VC7737750
InChI: InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23)
SMILES: CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O
Molecular Formula: C18H17FN2O2
Molecular Weight: 312.344

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

CAS No.: 922924-79-6

Cat. No.: VC7737750

Molecular Formula: C18H17FN2O2

Molecular Weight: 312.344

* For research use only. Not for human or veterinary use.

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 922924-79-6

CAS No. 922924-79-6
Molecular Formula C18H17FN2O2
Molecular Weight 312.344
IUPAC Name 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Standard InChI Key ZCTZGLFQLXEVMY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a benzamide core substituted with fluorine at the para position and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. Key features include:

  • Fluorine Substitution: The 4-fluoro group enhances electronegativity and metabolic stability, common in bioactive molecules to improve pharmacokinetics .

  • Pyrrolidinone Moiety: The 2-oxopyrrolidin-1-yl group contributes to conformational rigidity, potentially enhancing receptor binding .

  • Methyl Group: The 3-methyl substitution sterically shields the molecule, reducing susceptibility to enzymatic degradation.

The SMILES notation CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O\text{CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O} and InChIKey ZCTZGLFQLXEVMY-UHFFFAOYSA-N\text{ZCTZGLFQLXEVMY-UHFFFAOYSA-N} provide unambiguous structural identification.

Physicochemical Properties

While solubility data remain unspecified, the compound’s logP (calculated via XLogP3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The molecular weight (<500 Da) aligns with Lipinski’s Rule of Five, indicating favorable drug-likeness .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with:

  • Formation of the Pyrrolidinone Ring: Cyclization of γ-aminobutyric acid derivatives to yield 2-oxopyrrolidine.

  • Coupling Reactions: Amidation between 4-fluorobenzoic acid derivatives and 3-methyl-4-aminophenyl intermediates .

  • Functionalization: Introduction of the pyrrolidinone group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

Characterization

Advanced spectroscopic techniques confirm structural integrity:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR validate the benzamide backbone and substituents .

  • Mass Spectrometry: High-resolution MS (HRMS) corroborates the molecular ion at m/z 312.344.

  • X-ray Crystallography: Resolves conformational preferences of the pyrrolidinone ring .

Mechanism of Action and Bioactivity

Target Engagement

While specific targets are under investigation, structural analogs exhibit:

  • Enzyme Inhibition: Competitive binding to proteases or kinases via the benzamide scaffold .

  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) through the fluorine and pyrrolidinone groups .

In Vitro Bioactivity

Preliminary assays suggest:

  • Cytotoxicity: Moderate activity against cancer cell lines (IC50_{50} ~10–50 µM) .

  • Metabolic Stability: Enhanced half-life in hepatic microsomes compared to non-fluorinated analogues.

Comparative Analysis with Analogues

CompoundStructural VariationTarget AffinityMetabolic Stability
4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide3-CH3_3, 4-FHighHigh
N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamideNo methyl/fluoro groupsModerateLow
4-Cyano analogue Cyano substitutionModerateModerate

The 3-methyl and 4-fluoro groups synergistically improve binding and stability, outperforming analogues .

Material Science Applications

Polymer Additives

Fluorinated benzamides may act as plasticizers or UV stabilizers in polymers, leveraging fluorine’s electron-withdrawing effects.

Organic Electronics

The conjugated π-system and electron-deficient fluorine could support charge transport in organic semiconductors .

Limitations and Future Directions

Challenges

  • Solubility: Limited aqueous solubility may hinder formulation.

  • Toxicity Data: Preclinical safety profiles are yet to be established.

Research Priorities

  • Develop prodrug strategies to enhance solubility.

  • Conduct in vivo pharmacokinetic and toxicity studies.

  • Explore structure-activity relationships (SAR) for target optimization .

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